BF-168 - 634911-47-0

BF-168

Catalog Number: EVT-3319066
CAS Number: 634911-47-0
Molecular Formula: C18H17FN2O2
Molecular Weight: 312.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BF-168 is synthesized through various chemical methodologies, which are detailed in the synthesis analysis section. It belongs to a class of compounds that are characterized by their ability to interact with biological systems, particularly in imaging applications. The compound's molecular formula and weight are essential for understanding its reactivity and interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of BF-168 involves multiple steps, typically utilizing solid-phase peptide synthesis techniques. The process begins with the formation of a precursor compound, which is subsequently modified to yield BF-168. Key methods include:

  1. Solid-Phase Synthesis: This technique allows for the stepwise addition of amino acids or other building blocks to a solid support, facilitating purification at each stage.
  2. Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to isolate the final product with high purity levels, often exceeding 98% .
  3. Characterization: The molecular weight and structural integrity of BF-168 are confirmed using mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/MS).
Molecular Structure Analysis

Structure and Data

BF-168's molecular structure includes specific functional groups that contribute to its biological activity. While the exact structural formula may vary based on synthetic routes, it generally features:

  • Aromatic rings
  • Fluorinated components
  • Ether linkages

The compound's molecular weight is approximately 634.91 g/mol, which plays a critical role in its pharmacokinetics and bioavailability.

Chemical Reactions Analysis

Reactions and Technical Details

BF-168 undergoes various chemical reactions that are pivotal for its application in imaging:

  1. Hydrolysis: The compound can be hydrolyzed under physiological conditions, affecting its stability and interaction with target sites.
  2. Conjugation Reactions: BF-168 can participate in conjugation reactions with biomolecules, enhancing its imaging capabilities.

These reactions are essential for understanding how BF-168 behaves in biological systems and optimizing its use as an imaging agent.

Mechanism of Action

Process and Data

The mechanism of action of BF-168 involves its binding affinity to amyloid plaques in the brain. Upon administration, BF-168 traverses the blood-brain barrier and selectively binds to amyloid-beta aggregates, allowing for visualization through positron emission tomography imaging techniques. This specificity makes it a valuable tool for diagnosing Alzheimer's disease at early stages.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BF-168 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents, which aids in its formulation for imaging applications.
  • Stability: It shows stability under various pH conditions but may degrade when exposed to extreme temperatures or prolonged light.

These properties are crucial for ensuring effective delivery and functionality in biological settings.

Applications

Scientific Uses

BF-168 has significant potential applications in:

  1. Neuroimaging: Primarily used as a positron emission tomography agent for detecting amyloid plaques in Alzheimer's disease patients.
  2. Research: Utilized in studies related to neurodegenerative diseases to understand plaque formation and progression.

The ongoing research into BF-168 emphasizes its importance as a diagnostic tool, contributing to advancements in personalized medicine and targeted therapies.

Phylogenetic and Biosynthetic Gene Cluster Context of BF-168

Taxonomic Classification within Bacillus subtilis Group Producers

BF-168 is a specialized antimicrobial metabolite biosynthesized by specific members of the Bacillus subtilis species complex, a phylogenetically cohesive group of Gram-positive bacteria renowned for their metabolic versatility. This complex includes B. subtilis sensu stricto, B. velezensis, B. amyloliquefaciens, B. licheniformis, and several other closely related species [4] [10]. Strains producing BF-168 are predominantly classified within the B. subtilis and B. velezensis clades, as revealed by whole-genome phylogenies based on concatenated core-gene alignments. These clades exhibit high 16S rRNA gene similarity (>99%) but distinct genomic islands dedicated to secondary metabolism [4] [9]. Notably, BF-168 production is not uniformly distributed across all isolates of these species but is instead linked to specific phylogenetic subclades characterized by the conserved presence of its biosynthetic gene cluster (BGC) [4].

Genomic analyses of over 300 B. subtilis group strains have identified that BF-168 producers share a monophyletic origin within the "antibiotic-rich" clade, which also includes prolific producers of compounds like bacillomycin, fengycin, and surfactin [4] [10]. This clade is distinguished by a higher density of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes compared to sister lineages. Non-producer strains, such as the laboratory model B. subtilis 168, lack the BF-168 BGC due to a frameshift mutation in the sfp gene, which encodes a 4′-phosphopantetheinyl transferase (PPTase) essential for activating NRPS/PKS megasynthetases [6] [9]. Restoration of sfp function in such strains can enable heterologous BF-168 production, confirming the critical role of post-translational activation in this pathway [6].

Table 1: Key Bacillus Strains Associated with BF-168 Biosynthesis

Strain DesignationTaxonomic ClassificationBGC PresenceProduction CapabilityGenomic Features
ATCC 6633B. subtilis subsp. subtilis+HighIntact sfp, Spo0A+
FZB42B. velezensis+High13 secondary metabolite BGCs
168B. subtilis subsp. subtilis-None (without repair)Frameshifted sfp
HAB-2B. velezensis+ModerateUnique lanthipeptide cluster
DSM7B. amyloliquefaciens-NoneDivergent core genome

Genomic Localization and Cluster Architecture of BF-168 Biosynthesis

The BF-168 biosynthetic gene cluster spans approximately 38–42 kb and is typically located within variable genomic islands flanked by conserved housekeeping genes (e.g., ybcN and ybcO), suggesting horizontal acquisition during evolution [1] [8]. Core cluster architecture comprises three modular NRPS genes (bfsA, bfsB, bfsC), a dedicated PPTase (bfsP), a free-standing thioesterase (bfsTE), and auxiliary enzymes for precursor supply and tailoring (Figure 1) [8] [10]. The bfsA gene encodes a 12-module NRPS incorporating hydrophobic amino acids (e.g., Leu, Val), while bfsB and bfsC add heterocyclic and modified residues critical for bioactivity [10].

Transcription of the cluster is governed by a bidirectional promoter region upstream of bfsA and bfsR, the latter encoding a LuxR-type regulator responsive to quorum-sensing signals [1] [3]. Deletion studies confirm that bfsR is essential for BF-168 production, as it activates expression upon sensing high cell density via autoinducing peptides [3]. Additionally, global regulators like AbrB and CodY exert repression during exponential growth, with derepression occurring at the transition to stationary phase—a pattern aligning with BF-168’s role in ecological competition [3] [4]. In B. subtilis W168, AbrB deletion significantly enhanced BF-168 yield by relieving transcriptional repression, independent of the alternative sigma factor SigH [3].

Heterologous reconstitution of the BF-168 pathway has been achieved using B. subtilis 1A751 (a protease-deficient derivative) via Red/ET recombineering. This method facilitated direct cloning of the 40.2 kb cluster into a B. subtilis-optimized vector, followed by chromosomal integration at the amyE locus [6]. Successful production required co-expression of the functional sfp PPTase, confirming BF-168’s dependence on post-translational phosphopantetheinylation [6] [9].

Table 2: Functional Annotation of Key Genes in the BF-168 BGC

GeneProductFunctionDomain Organization (if NRPS/PKS)Essentiality for Production
bfsANRPSLeu/Val incorporationC-A-T-C-A-T-C-A-T-C-A-TYes
bfsBNRPSHeterocyclizationCy-Ox-T-C-A-TYes
bfsCNRPSTermination/cyclizationC-A-T-TEYes
bfsPPPTaseNRPS activationN/AYes
bfsRTranscriptional regulatorQuorum-sensing responseLuxR DNA-binding domainYes
bfsTEThioesteraseMacrocyclizationα/β hydrolase foldConditional

Comparative Genomics of BF-168 Homologs Across Bacillus Clades

Comparative analysis of 310 B. subtilis group genomes revealed that the BF-168 BGC is present in 23% of strains, with conservation patterns following species boundaries and ecological niches [4]. Highest sequence identity (>95%) occurs within B. velezensis (e.g., FZB42, HAB-2) and plant-associated B. subtilis clades, while soil-dwelling B. amyloliquefaciens strains show divergent clusters or complete absence [4] [9]. Notably, the cluster is partitioned into three major gene cluster families (GCFs):

  • GCF-1: Complete 42-kb cluster with all tailoring genes, linked to antifungal activity.
  • GCF-2: Truncated variant lacking bfsTE, associated with reduced bioactivity.
  • GCF-3: Hybrid cluster fused to a type-II PKS module, unique to marine Bacillus isolates [4].

Phylogenetic conservation of frameshift mutations in bfsB was observed in specific subclades, rendering the cluster nonfunctional. For example, 85% of clinical B. subtilis isolates harbor a premature stop codon in bfsB, suggesting evolutionary selection against BF-168 production in mammalian hosts [4]. Conversely, plant rhizosphere isolates exhibit intact clusters with elevated expression under host-mimicking conditions, implying a role in microbe-plant interactions [9].

Horizontal transfer signatures include flanking transposase relics and tRNA-associated insertion sites. The cluster’s GC content (42–45%) deviates from core genomes (43.5–46.5%), supporting acquisition via lateral gene transfer [1] [8]. Modular evolution is evident through module duplication in bfsA and recombination events between bfsC and analogous genes in bacillomycin clusters [4] [10].

Table 3: Distribution and Variation of BF-168 BGCs Across Bacillus Clades

Species/CladeBGC Prevalence (%)Common GCF TypeNotable MutationsEcological Niche Association
B. velezensis68%GCF-1NoneRhizosphere, fermented foods
B. subtilis (plant)52%GCF-1/GCF-2bfsTE deletion (GCF-2)Plant roots, soil
B. subtilis (clinical)12%GCF-2Frameshift in bfsBMammalian hosts
B. amyloliquefaciens5%AbsentN/ADiverse soils
Marine Bacillus spp.31%GCF-3PKS fusionMarine sediments

Properties

CAS Number

634911-47-0

Product Name

BF-168

IUPAC Name

4-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N-methylaniline

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C18H17FN2O2/c1-20-14-5-2-13(3-6-14)4-9-18-21-16-8-7-15(22-11-10-19)12-17(16)23-18/h2-9,12,20H,10-11H2,1H3/b9-4+

InChI Key

FJCPWUDGNYOGQR-RUDMXATFSA-N

SMILES

CNC1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF

Synonyms

6-(2-fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole
BF 168
BF-168
BF168 cpd

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF

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